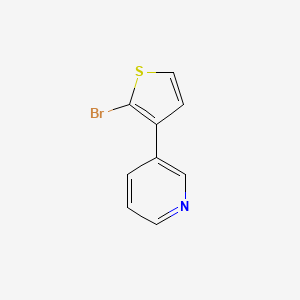

3-(2-Bromothiophen-3-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Bromothiophen-3-yl)pyridine: is an organic compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 g/mol It consists of a pyridine ring substituted at the third position with a 2-bromothiophene group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-(2-Bromothiophen-3-yl)pyridine involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative of thiophene with a bromopyridine. The reaction conditions often include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 50-80°C.

Industrial Production Methods:

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position of the thiophene ring serves as a versatile site for palladium-catalyzed cross-coupling. For example:

Table 1: Suzuki Coupling of 3-(2-Bromothiophen-3-yl)pyridine Derivatives

| Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Biaryl-thiophene-pyridine | 85 | |

| 4-Methoxyphenyl | Methoxy-substituted | 72 | |

| 2-Thienyl | Thienyl-fused derivative | 68 |

Halogen–Magnesium Exchange Reactions

The bromine atom undergoes regioselective exchange with Grignard reagents, enabling further functionalization:

-

Treatment with iPrMgCl·LiCl (turbo-Grignard) at 0°C facilitates magnesium insertion, forming a transient organomagnesium intermediate. Subsequent quenching with electrophiles (e.g., aldehydes, ketones) introduces new substituents at the thiophene ring .

-

This method achieved 79% yield in synthesizing derivatives with methoxy or pyridine-directed groups .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic attacks to specific positions:

-

Fluorination : AgF-mediated fluorination at the pyridine’s α-position (relative to nitrogen) occurs with moderate selectivity (5.9:1) when bulky substituents (e.g., benzyloxy groups) are present .

-

Nitration/Sulfonation : Limited data exists, but analogous pyridine systems show meta-directing effects due to the electron-withdrawing nature of the pyridyl group .

Annulation and Cyclization Reactions

The compound participates in heterocycle-forming reactions:

-

Imidazo[1,2-a]pyridine Synthesis : Reaction with α-bromoketones under oxidative conditions (TBHP/I₂) yields 3-bromoimidazo[1,2-a]pyridines via radical intermediates .

-

Chromeno-Pyridine Formation : Oxidative dimerization with hypochlorite produces fused chromeno-pyridine systems, though solvent-dependent mechanistic pathways influence product distribution .

Radical-Mediated Transformations

Radical pathways dominate in specific contexts:

-

TBHP/I₂ systems promote C–C bond cleavage in imine-linked derivatives, forming amides or brominated heterocycles depending on bromine availability .

-

TEMPO quenching experiments confirm radical intermediates during annulation reactions .

Hydrolysis and Stability Considerations

The imine linkage in Schiff base derivatives of this compound is prone to hydrolysis under Suzuki coupling conditions, limiting isolation of coupled imines . Density functional theory (DFT) calculations support a palladium-catalyzed hydrolysis mechanism involving tetrahedral intermediates .

Key Mechanistic Insights

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds related to 3-(2-Bromothiophen-3-yl)pyridine exhibit significant anticancer properties. For instance, derivatives have been studied for their ability to inhibit key signaling pathways involved in cancer proliferation. In particular, compounds that modulate the activity of FEN1, EXO1, or XPG have shown promise in treating various cancers, including breast and prostate cancers .

A study highlighted the efficacy of similar pyridine derivatives in targeting cancer cell lines, demonstrating their potential as therapeutic agents against tumors .

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activities. Compounds with related structures have been reported to exhibit inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The incorporation of a thiophene moiety enhances the biological activity of these compounds .

Case Study 1: Antidiabetic Activity

A recent study on biaryl pyrazolo[3,4-b]pyridine derivatives demonstrated their strong α-amylase inhibition, indicating potential applications in diabetes management. Although not directly related to this compound, the findings suggest that similar structural motifs could yield compounds with comparable antidiabetic activities . The synthesized derivatives exhibited IC50 values significantly lower than the reference drug acarbose, showcasing their therapeutic potential.

Case Study 2: Palladium-Catalyzed Reactions

The role of pyridine nitrogen in palladium-catalyzed reactions has been explored using compounds similar to this compound. A study illustrated how these compounds participate in hydrolysis reactions, contributing to the development of new synthetic methodologies that could lead to more efficient drug discovery processes .

Data Table: Biological Activities of Related Compounds

Mécanisme D'action

The mechanism of action of 3-(2-Bromothiophen-3-yl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use.

Comparaison Avec Des Composés Similaires

- 2-(2-Bromothiophen-3-yl)pyridine

- 4-(2-Bromothiophen-3-yl)pyridine

- 3-(2-Chlorothiophen-3-yl)pyridine

Comparison:

3-(2-Bromothiophen-3-yl)pyridine is unique due to the specific positioning of the bromothiophene group on the pyridine ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. For example, the bromine atom’s position can affect the compound’s ability to participate in substitution reactions, making it more or less reactive compared to its isomers.

Activité Biologique

3-(2-Bromothiophen-3-yl)pyridine is a heterocyclic compound characterized by the presence of a pyridine ring and a bromothiophene moiety. Its molecular formula is C₉H₆BrN, indicating the presence of nine carbon atoms, six hydrogen atoms, one bromine atom, and one nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Suzuki-Miyaura Cross-Coupling Reactions : This method involves the coupling of a bromothiophene derivative with a pyridine derivative in the presence of palladium catalysts.

- Stille Couplings : This reaction also facilitates the formation of this compound by coupling organotin compounds with halogenated thiophenes.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities. Here are some notable findings:

Antimicrobial Activity

Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth.

Anticancer Properties

Preliminary research suggests potential anticancer activity for this compound. For example, structural analogs have been observed to induce apoptosis in cancer cell lines, indicating a mechanism that may involve interaction with cellular signaling pathways.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Similar compounds are known to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.

- Membrane Interaction : The compound may disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death.

Comparative Analysis with Similar Compounds

A comparison table highlights the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-(3-bromothiophen-2-yl)methylene-aniline | Contains an aniline moiety; similar bromothiophene structure | Exhibits strong electron-donating properties and potential anticancer effects |

| 2-Bromo-pyridine | Simple brominated pyridine | Primarily used in nucleophilic substitutions |

| 5-Bromo-thiophene | Brominated thiophene without pyridine | Focused on materials science applications |

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including those similar to this compound. The results indicated a significant reduction in bacterial growth for compounds containing the bromothiophene moiety.

- Cancer Cell Line Research : Another investigation focused on the effects of thiophene-based compounds on human cancer cell lines. The findings revealed that certain derivatives could induce apoptosis through the activation of caspase pathways, suggesting potential therapeutic applications for cancer treatment.

Propriétés

IUPAC Name |

3-(2-bromothiophen-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDBDDIEHVXIHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(SC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.